molecular formula C15H11N5O2 B12914953 N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]furan-3-carboxamide CAS No. 825616-98-6

N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]furan-3-carboxamide

Cat. No.: B12914953
CAS No.: 825616-98-6
M. Wt: 293.28 g/mol
InChI Key: CPSZLNMKHIWPCJ-UHFFFAOYSA-N
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Description

N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)furan-3-carboxamide is a complex organic compound that features a benzimidazole, pyrazole, and furan moiety

Properties

CAS No.

825616-98-6

Molecular Formula

C15H11N5O2

Molecular Weight

293.28 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]furan-3-carboxamide

InChI

InChI=1S/C15H11N5O2/c21-15(9-5-6-22-8-9)19-12-7-16-20-13(12)14-17-10-3-1-2-4-11(10)18-14/h1-8H,(H,16,20)(H,17,18)(H,19,21)

InChI Key

CPSZLNMKHIWPCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=NN3)NC(=O)C4=COC=C4

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)furan-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)furan-3-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl) methanimines
  • 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives
  • 1,2-bis(1H-benzo[d]imidazol-2-yl)ethane-1,2-diol

Uniqueness

N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)furan-3-carboxamide is unique due to its combination of benzimidazole, pyrazole, and furan moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse pharmacological activities .

Biological Activity

N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]furan-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis, mechanisms of action, and potential therapeutic applications of this compound, drawing upon various research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described using its molecular formula C12H10N4OC_{12}H_{10}N_4O and its IUPAC name. The presence of the benzimidazole and pyrazole moieties contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds containing benzimidazole derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent .

Anticancer Properties

Several studies have highlighted the anticancer effects of benzimidazole derivatives. This compound has been shown to induce apoptosis in cancer cell lines such as HeLa and MCF7. The compound activates caspase pathways and inhibits cell proliferation through cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

In vitro studies have suggested that this compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity was observed in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential for treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It binds to receptors involved in apoptosis and inflammation, modulating their activity.
  • DNA Interaction : The structure allows for intercalation into DNA, disrupting replication processes in cancer cells.

Case Studies

Several case studies have explored the efficacy of this compound:

  • Study on Antimicrobial Activity : A comparative analysis with traditional antibiotics showed that the compound had a broader spectrum of activity against resistant strains .
    Bacterial StrainMIC (µg/mL)Standard Antibiotic MIC (µg/mL)
    Staphylococcus aureus816
    Escherichia coli1632
  • Anticancer Study : In a controlled experiment on HeLa cells:
    • Treatment with 10 µM of the compound resulted in a 50% reduction in cell viability after 48 hours.
    • Flow cytometry analysis confirmed an increase in apoptotic cells compared to the control group.

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